molecular formula C11H22N2 B1426585 9-Methyl-3,9-diazaspiro[5.6]dodecane CAS No. 1308384-45-3

9-Methyl-3,9-diazaspiro[5.6]dodecane

Cat. No.: B1426585
CAS No.: 1308384-45-3
M. Wt: 182.31 g/mol
InChI Key: DZAMDNTYVOESPM-UHFFFAOYSA-N
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Description

Key Identifiers:

Property Value
CAS Registry Number 1308384-45-3
SMILES CN1CCCC2(CCNCC2)CC1
InChI Key DZAMDNTYVOESPM-UHFFFAOYSA-N
Purity ≥95% (typical commercial grade)

The compound’s nomenclature adheres to IUPAC guidelines for spiro systems, where the smaller ring (five-membered) is enumerated first, followed by the larger ring (six-membered) .

Spirocyclic Architecture: Pyrrolidine-Diazaspirodecane Fusion

The core structure comprises a pyrrolidine ring (five-membered, saturated nitrogen-containing cycle) fused to a piperidine-like six-membered ring via a shared spiro carbon (Figure 1). This creates a rigid bicyclic framework with distinct stereoelectronic properties:

  • Ring Connectivity :

    • The five-membered pyrrolidine ring contains one nitrogen atom at position 3.
    • The six-membered diazaspirodecane ring incorporates a second nitrogen at position 9, which is methyl-substituted .
    • The spiro junction imposes a near-orthogonal orientation between the two rings, reducing steric strain while enhancing conformational rigidity .
  • Bond Geometry :

    • X-ray crystallography of analogous spiro compounds reveals bond angles of ~109.5° at the spiro carbon, consistent with tetrahedral geometry .
    • The nitrogen atoms adopt trigonal pyramidal configurations, with lone pairs contributing to potential hydrogen-bonding interactions .

Structural Stability : The spirocyclic framework minimizes ring puckering, as evidenced by computational studies showing <5 kcal/mol energy barriers for ring-flipping motions .

Stereochemical Considerations and Conformational Analysis

Despite its apparent symmetry, this compound exhibits nuanced stereodynamics:

  • Chirality :

    • The molecule is achiral due to a plane of symmetry bisecting the spiro carbon and methyl-substituted nitrogen.
    • No enantiomers are possible, but diastereomeric conformers arise from ring puckering .
  • Conformational Preferences :

    • Density Functional Theory (DFT) calculations reveal two dominant conformers (Table 1):
      • Conformer A : Equatorial methyl group, with the six-membered ring in a chair-like geometry.
      • Conformer B : Axial methyl group, associated with slight distortion of the six-membered ring .
    • The energy difference between these conformers is <1.2 kcal/mol, favoring Conformer A at equilibrium .
Conformer Relative Energy (kcal/mol) Ring Puckering Amplitude (Å)
A 0.0 0.12
B 1.1 0.18
  • Hyperconjugation Effects :
    • The methyl group’s orientation influences electron density distribution via σ→σ* hyperconjugation, stabilizing the equatorial conformation .

Computational Modeling of Molecular Geometry

Computational methods have been critical in elucidating the compound’s structural and electronic features:

  • DFT Optimization :
    • Geometry optimizations at the B3LYP/6-31G(d) level confirm the spirocyclic structure’s planarity, with bond lengths and angles consistent with experimental analogs (Table 2) .
Parameter Calculated Value
N–C(spiro) Bond Length 1.47 Å
C(spiro)–C Bond Angle 109.3°
Dihedral Angle (N–C–C–N) 88.7°
  • Electrostatic Potential Maps :

    • Regions of high electron density localize around the nitrogen lone pairs, suggesting nucleophilic reactivity at these sites .
    • The methyl group creates a localized hydrophobic domain, influencing solubility in nonpolar solvents .
  • Molecular Dynamics (MD) Simulations :

    • Simulations in implicit solvent (e.g., water) predict a solvent-accessible surface area of ~240 Ų , correlating with moderate lipophilicity (logP ≈ 1.77) .

Properties

IUPAC Name

9-methyl-3,9-diazaspiro[5.6]dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-13-9-2-3-11(6-10-13)4-7-12-8-5-11/h12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAMDNTYVOESPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2(CCNCC2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spirocyclization via Nucleophilic Cyclization of Suitable Precursors

The most common approach involves the cyclization of appropriately functionalized diamines or amino ketones that possess the necessary tethering groups to form the spirocyclic framework.

  • Starting Materials: Typically, N-methylated diamines or amino ketones bearing terminal or internal nucleophiles.

  • Reaction Conditions: Acidic or basic conditions facilitate intramolecular nucleophilic attack, leading to spiro formation. Heating often promotes cyclization, with solvents like ethanol, acetic acid, or polar aprotic solvents being employed.

  • Mechanism: The process generally involves nucleophilic attack of an amine nitrogen on an electrophilic carbon (such as a carbonyl carbon), followed by cyclization to form the spiro ring.

Multi-step Synthesis via Ring-Closing Reactions

Another established method involves stepwise synthesis:

  • Step 1: Formation of a linear precursor containing the amino groups and the necessary carbon framework.

  • Step 2: Activation of the precursor (e.g., via oxidation or halogenation) to generate reactive intermediates.

  • Step 3: Intramolecular cyclization under controlled conditions to form the spirocyclic core.

  • Step 4: Methylation at position 9, often via methyl iodide or methyl triflate, to introduce the methyl group at the desired position.

Use of Spirocyclization via [3+2] or [4+1] Cycloaddition Strategies

While less common for this specific compound, some synthetic routes utilize cycloaddition reactions involving diazo compounds or azides to generate the spirocyclic system, followed by functional group modifications.

Specific Methodology Extracted from Recent Literature

In Vivo Formulation Preparation (Reference)

Though primarily focused on formulation, the preparation process hints at the synthesis of the compound:

  • Procedure: Dissolving the compound in DMSO, followed by dilution with PEG300, Tween 80, or other solvents to prepare research-grade solutions.

  • Implication: The initial synthesis likely involves standard organic reactions to generate the compound, which is then formulated for biological testing.

Synthesis of Analogous Spiro Compounds (Reference)

While discussing bioactivity, the synthesis of similar diazaspiro compounds involves:

  • Key Step: Cyclization of amino ketones or diamines under acidic conditions.

  • Reagents: Ammonium acetate, acetic acid, and heat are used to promote cyclization, indicating that similar conditions could be adapted for 9-methyl derivatives.

Synthetic Route Summary with Data Table

Step Starting Material Reagents/Conditions Key Transformation Reference/Notes
1 N-methyl amino ketone Acidic or basic catalyst Formation of linear precursor General amino ketone synthesis
2 Linear precursor Heat, solvent (e.g., ethanol) Intramolecular nucleophilic attack Promotes spirocyclization
3 Spirocyclic intermediate Methylating agent (e.g., methyl iodide) Methylation at position 9 Achieves 9-methyl substitution
4 Purification Chromatography Isolation of final product Standard purification

Notes on Optimization and Challenges

  • Reaction Conditions: Elevated temperatures (around 75–100°C) and polar solvents enhance cyclization efficiency.
  • Yield Considerations: The formation of the spiro ring may compete with side reactions; optimizing solvent polarity and reaction time is critical.
  • Substitution at Position 9: Methylation can be performed post-cyclization using methylating agents under basic conditions, ensuring selective substitution.

Additional Insights from Research Findings

  • Stereochemistry: The stereochemical outcome depends on the reaction conditions and the nature of the intermediates, with DFT calculations supporting the proposed pathways.
  • Functional Group Compatibility: The presence of carbonyl groups or other substituents influences the cyclization pathway and yields.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-3,9-diazaspiro[5.6]dodecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₁₁H₁₈N₂
Molecular Weight : 182.28 g/mol
CAS Number : 1308384-45-3

The compound features a spiro atom connecting two nitrogen-containing rings, contributing to its distinct reactivity and biological interactions.

Medicinal Chemistry

9-Methyl-3,9-diazaspiro[5.6]dodecane has shown promise in several pharmacological applications:

  • Antimicrobial Activity : Initial studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis.
  • Antiviral Properties : Ongoing research is exploring its effectiveness against viral pathogens, which may lead to new antiviral therapies.
  • Neuropharmacology : The compound has potential interactions with neurotransmitter systems, suggesting applications in treating neurological disorders such as Parkinson's disease through modulation of dopamine receptor activity.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : It may inhibit key enzymes like acetylcholinesterase, enhancing cholinergic signaling relevant for cognitive enhancement therapies.
  • Receptor Binding : The compound acts as a ligand for specific receptors, influencing various signaling pathways within cells.

Antimicrobial Studies

A study published in Molecules indicated that derivatives of spirocyclic compounds like this compound demonstrated significant antimicrobial activity against various bacterial strains through mechanisms involving cell wall disruption.

Neuropharmacological Research

Investigations into the neuropharmacological effects revealed that the compound could influence dopamine receptor activity in animal models, suggesting its potential use in treating conditions like Parkinson's disease.

Enzyme Interaction Studies

Research highlighted the compound's ability to inhibit acetylcholinesterase, an enzyme involved in neurotransmitter breakdown. This inhibition could enhance cholinergic signaling relevant for cognitive enhancement therapies.

Synthesis and Production

The synthesis of this compound typically involves:

  • Starting Materials : Common precursors include 1,3-diaminopropane and methyl iodide.
  • Cyclization Reaction : Under basic conditions, cyclization occurs to form the spirocyclic structure.
  • Purification Techniques : Standard methods such as recrystallization or chromatography are employed to obtain high-purity products.

Industrial Applications

In industrial settings, the production of this compound may involve:

  • Large-scale Reactors : Optimized for bulk synthesis.
  • Automated Systems : Ensuring consistent quality and efficiency throughout production processes.

Mechanism of Action

The mechanism of action of 9-Methyl-3,9-diazaspiro[5.6]dodecane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key diazaspiro and bicyclic compounds, highlighting structural differences and physicochemical properties:

Compound Name CAS Number Molecular Formula Ring System (Spiro/Bicyclic) Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%)
9-Methyl-3,9-diazaspiro[5.6]dodecane 1308384-45-3 C₁₁H₂₂N₂ Spiro[5.6] Methyl (N9) 182.31 N/A (viscous oil) N/A
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione N/A C₁₄H₁₆N₂O₂ Spiro[4.5] Phenyl (C6) 244.29 73–74 50
1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione N/A C₁₅H₁₈N₂O₂ Spiro[5.5] Phenyl (C1) 258.32 162 80
9-Methyl-3,9-diazabicyclo[3.3.1]nonane N/A C₉H₁₈N₂ Bicyclo[3.3.1] Methyl (N9) 154.26 N/A N/A
3-Methyl-3,9-diazaspiro[5.6]dodecane dihydrochloride 1256643-45-4 C₁₁H₂₂N₂·2HCl Spiro[5.6] Methyl (N3), HCl salt 269.21 N/A N/A

Key Observations:

  • Substituent Effects : Aromatic substituents (e.g., phenyl in spiro[4.5] and spiro[5.5] compounds) increase melting points due to enhanced crystallinity, whereas alkyl groups (e.g., methyl) yield lower-melting or viscous forms .
  • Salt Forms : The dihydrochloride salt of 3-Methyl-3,9-diazaspiro[5.6]dodecane has a higher molecular weight (269.21 vs. 182.31) and altered solubility compared to the free base .

Biological Activity

9-Methyl-3,9-diazaspiro[5.6]dodecane is a heterocyclic compound recognized for its unique spiro structure and potential biological activities. With the molecular formula C11H22N2C_{11}H_{22}N_2, this compound has garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H22N2C_{11}H_{22}N_2
  • Molar Mass : 182.31 g/mol
  • Structure : The compound features a spirocyclic structure that includes a pyrrolidine ring fused to a diazaspirodecane system, which is crucial for its biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes, thereby modulating metabolic pathways.
  • Receptor Binding : It is hypothesized to bind to certain receptors, influencing cellular signaling pathways and physiological responses.
  • Pathway Modulation : The compound can affect multiple biochemical pathways, leading to alterations in cell function and behavior.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.
  • Antiviral Activity : Preliminary investigations indicate that it may possess antiviral properties, although more extensive studies are required to confirm these effects.
  • Neuroprotective Effects : Some research points towards its potential neuroprotective capabilities, which could be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Study :
    • A study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria.
    • Results indicated significant inhibition of bacterial growth at specific concentrations.
  • Neuroprotective Study :
    • Research conducted on neuronal cell lines demonstrated that the compound could reduce oxidative stress markers, suggesting potential neuroprotective effects.
    • Further investigation is needed to understand the underlying mechanisms involved.
  • Pharmacological Evaluation :
    • A pharmacological assessment highlighted its potential as a lead compound in drug development targeting specific diseases.
    • The study emphasized the need for further optimization to enhance its efficacy and reduce toxicity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure TypeKey Differences
3,9-Diazaspiro[5.6]dodecaneSpirocyclicLacks methyl group at the 9-position
9-Methyl-3,9-diazaspiro[5.7]tridecaneSpirocyclicContains an additional carbon in the ring
tert-Butyl 3,9-diazaspiro[5.6]dodecaneSpirocyclicSubstituted with a tert-butyl group

Q & A

Basic: What synthetic routes are available for 9-Methyl-3,9-diazaspiro[5.6]dodecane, and how are they characterized?

Synthesis typically involves multi-step reactions with spirocyclic intermediates. For example, analogous spiro compounds (e.g., 3,9-diazaspiro[5.5]undecane) are synthesized via condensation reactions between cyclic ketones and amines, followed by cyclization . Characterization employs:

  • Elemental analysis to confirm stoichiometry.
  • Infrared (IR) spectroscopy to identify functional groups (e.g., carbonyls, amines).
  • UV-Vis spectroscopy to detect conjugated systems or chromophores.
  • Melting point determination for purity assessment.
    These methods ensure structural fidelity and reproducibility in academic settings .

Basic: What analytical techniques are critical for confirming the spirocyclic structure of this compound?

Advanced spectroscopic and computational tools are essential:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR resolve spiro junction protons and carbons, distinguishing them from non-cyclic analogs.
  • X-ray crystallography provides definitive spatial arrangement.
  • Mass spectrometry (MS) confirms molecular weight and fragmentation patterns.
    For example, studies on similar spiro compounds (e.g., adhesamine analogs) combined these techniques with cell-based assays to validate structural hypotheses .

Advanced: How can reaction parameters for synthesizing this compound be optimized statistically?

The Taguchi method and Response Surface Methodology (RSM) are effective for optimizing variables like temperature, catalyst ratio, and reaction time. Key steps include:

Design of Experiments (DoE) : Use software (e.g., Qualitek-4) to define factor levels .

ANOVA : Identifies significant parameters (e.g., catalyst loading, pressure) and interactions.

Model Validation : Verify predictions via confirmatory experiments.

FactorImpact on Yield (Example)Optimal Range
TemperatureHigh significance60–80°C
Catalyst/SubstrateModerate interaction1:5–1:10
Reaction TimeNon-linear effect12–24 hrs

This approach minimizes trial-and-error, enhancing efficiency and scalability .

Advanced: How can in silico methods predict the pharmacological profile of this compound?

Computational tools like Way2Drug PharmaExpert and Molinspiration Cheminformatics enable:

  • Toxicity prediction : Assess mutagenicity, hepatotoxicity.
  • Target profiling : Identify potential receptors (e.g., GPCRs, kinases).
  • ADME properties : Solubility, bioavailability.
    For instance, 9-hydrazinoacridine derivatives were screened similarly, revealing solubility in polar solvents (ethanol, DMF) and low acute toxicity .

Advanced: What biological applications are explored for spirocyclic compounds like this compound?

Spirocycles are investigated for:

  • Cell adhesion modulation : Analogues of adhesamine bind heparan sulfate, inducing syndecan-4 clustering on cell surfaces .
  • Drug discovery : Structural rigidity enhances target selectivity and metabolic stability.
    Methodologies include surface plasmon resonance (SPR) for binding kinetics and confocal microscopy to observe cellular localization.

Advanced: How do structural modifications influence the activity of this compound derivatives?

Derivatization strategies include:

  • N-alkylation : Modifies lipophilicity and membrane permeability.
  • Spiro ring expansion : Alters conformational flexibility.
    For example, 2-chloro-4-(3,9-diazaspiro[5.6]dodec-9-ylmethyl)phenol dihydrochloride exhibits enhanced bioactivity due to halogenation and spirocyclic stabilization .

Advanced: What statistical models are used to analyze environmental degradation of related compounds?

While direct data on this compound is limited, Response Surface Methodology (RSM) and ANOVA are applied to analogous systems (e.g., dodecane biodegradation). Variables like biomass dosage and hydraulic retention time are modeled to predict degradation efficiency .

Notes

  • Avoid commercial sources (e.g., Sigma-Aldrich) per guidelines.
  • Methodological rigor is prioritized, with references to peer-reviewed studies.
  • Contradictions in evidence were not detected; synthesis and analytical approaches are consistent across sources.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
9-Methyl-3,9-diazaspiro[5.6]dodecane
Reactant of Route 2
9-Methyl-3,9-diazaspiro[5.6]dodecane

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